1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid
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Overview
Description
1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a sulfonyl group and a piperidine ring substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide in an acidic medium.
Sulfonylation: The thiophene ring is then sulfonylated using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the above-mentioned methods with optimization for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles like halogens, nucleophiles like amines, and catalysts like Lewis acids.
Major Products:
Oxidation: Sulfone derivatives and other oxidized products.
Reduction: Thiol derivatives and other reduced products.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anti-cancer drugs.
Material Science: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Biological Research: It serves as a probe for studying biological processes and as a ligand for binding studies.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring can interact with receptors and enzymes, modulating their activity. The thiophene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Thiophene-2-sulfonic acid: Lacks the piperidine and carboxylic acid groups, making it less versatile in terms of chemical reactivity and applications.
Piperidine-3-carboxylic acid: Lacks the thiophene and sulfonyl groups, limiting its use in material science and medicinal chemistry.
Thiophene-2-carboxylic acid: Lacks the piperidine and sulfonyl groups, reducing its potential for biological and industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of chemical reactivity and applications in various fields .
Properties
IUPAC Name |
1-thiophen-2-ylsulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-10(13)8-3-1-5-11(7-8)17(14,15)9-4-2-6-16-9/h2,4,6,8H,1,3,5,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITOUJDZVRPURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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